molecular formula C15H19N3O3 B4682313 N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide

Katalognummer B4682313
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: AVXSTIGKDGAISZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 2000s, and since then, it has been the subject of numerous scientific investigations.

Wirkmechanismus

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a naturally occurring molecule in the body that plays a critical role in regulating various physiological processes, including inflammation, immune response, and pain perception. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the body, leading to a reduction in inflammation, immune response, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and an increase in the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide is its potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research on N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide, including the development of more potent and selective inhibitors of adenosine kinase, the investigation of the potential therapeutic applications of this compound in various diseases, and the exploration of the mechanisms underlying the biochemical and physiological effects of this compound. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical settings.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of these diseases. However, further studies are needed to assess the safety and efficacy of this compound in clinical settings.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. This compound has been shown to have potent anti-inflammatory, immunosuppressive, and analgesic properties, which make it a promising candidate for the treatment of these diseases.

Eigenschaften

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-13-6-3-5-12(14(13)21-2)15(19)17-7-4-9-18-10-8-16-11-18/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXSTIGKDGAISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.